molecular formula C21H18N2O4S B2770323 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922036-46-2

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No. B2770323
CAS RN: 922036-46-2
M. Wt: 394.45
InChI Key: PMIUKHLBXIXHFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a synthetic compound. It belongs to the dibenzo[b,f][1,4]oxazepine class. The molecular formula of this compound is C21H16F2N2O4S , with an average mass of 430.424 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core structure. It also contains functional groups such as sulfonamide and dimethyl groups . The exact structure would require a detailed analysis using techniques like X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Characterization

Compounds with structural similarities to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide often undergo extensive synthesis and characterization processes. For instance, derivatives of benzenesulfonamide have been synthesized and characterized, highlighting their potential in antimicrobial activities and as enzyme inhibitors. These synthetic routes usually involve novel methodologies, including classical and microwave-assisted synthesis, to obtain derivatives with significant yields and purity (Sojitra et al., 2016; Alyar et al., 2018). These methodologies are crucial for the development of new compounds with potential therapeutic applications.

Antimicrobial and Antifungal Activities

The research into benzenesulfonamide derivatives often explores their biological activities, including antimicrobial and antifungal effects. These studies aim to identify new therapeutic agents that could be effective against various bacterial and fungal pathogens. For example, new Schiff bases of Sulfa drugs and their metal complexes have been evaluated for their antimicrobial activities, demonstrating significant potential as antimicrobial agents (Alyar et al., 2018). Such research is indicative of the potential biomedical applications of compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide.

Enzyme Inhibition Studies

Another significant area of research involves the study of enzyme inhibition, where compounds are evaluated for their ability to inhibit specific enzymes relevant to disease states. For instance, benzenesulfonamide derivatives have been investigated for their inhibitory effects on carbonic anhydrase, a target for diuretic and antihypertensive agents (Rahman et al., 2014). Such studies are crucial for the development of new drugs with specific mechanisms of action against targeted enzymes.

properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-8-10-20-18(12-14)23(2)21(24)17-13-15(9-11-19(17)27-20)22-28(25,26)16-6-4-3-5-7-16/h3-13,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIUKHLBXIXHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.